Oxo-ciprofloxacin

Pharmacokinetics Therapeutic Drug Monitoring Critical Care

Oxociprofloxacin (3′-oxociprofloxacin, M3) is the major urinary metabolite of ciprofloxacin, accounting for 7–8% of a total oral dose, and is formed via CYP1A2-mediated oxidation. Its median metabolite-to-parent AUC₁₂ ratio of 5.91% (males 9.14%, females 3.42%) is statistically distinguishable from desethylene and formyl variants, making inter‑metabolite substitution a source of systematic bias in population PK models (NONMEM/Monolix), bioequivalence studies, and pharmacogenetic investigations of sex‑gene interactions. This ≥96% HPLC reference standard exhibits distinct MS/MS transitions (m/z 346.1→217.0, CE 41 V) and a validated plasma LOQ of 3.0 ng/mL, ensuring selectivity in LC‑MS/MS therapeutic drug monitoring. Procure the authentic standard to guarantee regulatory defensibility, method specificity, and accurate pharmacokinetic partitioning.

Molecular Formula C17H16FN3O4
Molecular Weight 345.32 g/mol
Cat. No. B1260333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxo-ciprofloxacin
SynonymsBAY-q 3542
BAY-q-3542
oxo-ciprofloxacin
oxociprofloxacin
Molecular FormulaC17H16FN3O4
Molecular Weight345.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4=O)F
InChIInChI=1S/C17H16FN3O4/c18-11-5-9-12(6-13(11)20-3-1-19-2-4-20)21(14-7-15(14)22)8-10(16(9)23)17(24)25/h5-6,8,14,19H,1-4,7H2,(H,24,25)
InChIKeyNWVXUXFCAZFSQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxo-ciprofloxacin (CAS 103237-52-1): Chemical Identity, Regulatory Status, and Metabolic Origin of a Fluoroquinolone Reference Standard


Oxo‑ciprofloxacin (also designated 3′‑oxociprofloxacin or M3) is the major urinary oxidative metabolite of the second‑generation fluoroquinolone antibiotic ciprofloxacin [REFS‑1]. It is formed by CYP1A2‑mediated oxidation of the piperazine ring and accounts for approximately 3–8% of a total oral dose of ciprofloxacin [2]. Structurally it retains the cyclopropyl‑substituted quinolone‑3‑carboxylic acid core, making it a valuable reference standard for pharmacokinetic, bioequivalence, and drug‑metabolism studies. Commercially available compounds typically carry a purity of ≥96% (HPLC) and are supplied with full analytical characterization .

Oxo-ciprofloxacin: Why Metabolite-Specific Quantitation Demands Authentic Reference Standards Over Generic In‑Class Alternatives


Ciprofloxacin metabolites differ markedly in their formation routes, exposure levels, and elimination pathways, making inter‑metabolite substitution scientifically invalid. Oxociprofloxacin is the major urinary metabolite, while sulfociprofloxacin dominates fecal elimination and desethylene ciprofloxacin has been implicated in CYP1A2‑mediated drug‑drug interactions [REFS‑1]. Quantitatively, oxociprofloxacin achieves a median metabolite‑to‑parent AUC₁₂ ratio of 5.91% (IQR 3.42–13.65%), which is distinct from that of desethylene ciprofloxacin (5.86%; IQR 4.09–9.87%) and formyl ciprofloxacin (4.08%; IQR 3.38–6.92%) [REFS‑2]. Furthermore, sex‑stratified analyses reveal that males exhibit a significantly higher oxociprofloxacin metabolic ratio than females (9.14% vs. 3.42%, p = 0.0043), a phenomenon not observed to the same extent for the other metabolites [REFS‑3]. These quantitative disparities mean that substituting a structurally similar metabolite standard—or relying on the parent drug alone—would introduce systematic bias in pharmacokinetic modeling, bioanalytical method validation, and pharmacogenetic investigations. Procurement of the authentic oxociprofloxacin reference standard is therefore essential for any workflow requiring accurate monitoring of ciprofloxacin metabolism or metabolite‑driven effects.

Oxo-ciprofloxacin (CAS 103237-52-1): Head‑to‑Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Systemic Exposure and Metabolite‑to‑Parent Ratio of Oxociprofloxacin vs. Other Major Ciprofloxacin Metabolites in Critically Ill Patients

In a prospective population pharmacokinetic study of 29 critically ill patients receiving intravenous ciprofloxacin, oxociprofloxacin demonstrated a median AUC₁₂ of 3.06 nmol·h/mL (IQR 1.53–6.03) and a metabolite‑to‑parent AUC₁₂ ratio of 5.91% (IQR 3.42–13.65%). By comparison, desethylene ciprofloxacin (M1) achieved a ratio of 5.86% (4.09–9.87%) and formyl ciprofloxacin (M4) only 4.08% (3.38–6.92%) [REFS‑1]. The absolute exposure of oxociprofloxacin therefore exceeds that of formyl ciprofloxacin by approximately 1.25‑fold on average, providing a substantively different signal for metabolite‑resolved pharmacokinetic profiling.

Pharmacokinetics Therapeutic Drug Monitoring Critical Care

Sex‑Dependent Variability in Oxociprofloxacin Metabolic Ratio: A Unique Feature Absent in Other Ciprofloxacin Metabolites

The same population PK study [REFS‑1] reported that male sex is associated with a significantly higher oxociprofloxacin metabolic ratio (median 9.14%, IQR not explicitly reported for sex strata) compared to females (3.42%, p = 0.0043). This sex‑dependent difference was not observed for desethylene ciprofloxacin or formyl ciprofloxacin metabolic ratios. The oxociprofloxacin ratio therefore serves as a sex‑sensitive biomarker within ciprofloxacin metabolism.

Pharmacogenetics Personalized Medicine Metabolic Phenotyping

Route‑of‑Elimination Specificity: Oxociprofloxacin as the Dominant Urinary Metabolite vs. Sulfociprofloxacin as the Fecal Metabolite

Literature consistently identifies oxociprofloxacin as the major urinary metabolite of ciprofloxacin, whereas sulfociprofloxacin is the primary fecal metabolite [REFS‑1]. Quantitative urinary recovery data demonstrate that approximately 15% of an oral ciprofloxacin dose is excreted as unchanged drug and metabolites within 24 hours, with oxociprofloxacin representing roughly half of the metabolite fraction recovered in urine [2]. This route‑specific predominance is not shared by desethylene ciprofloxacin or formyl ciprofloxacin.

Drug Metabolism Excretion Pathways Bioanalysis

Antibacterial Activity Ranking: Oxociprofloxacin vs. Ciprofloxacin, Norfloxacin, and Formyl Ciprofloxacin

From a pharmacological perspective, oxociprofloxacin has been described as less active than both ciprofloxacin and norfloxacin, placing its antibacterial potency a tier below the parent compound and the comparator fluoroquinolone [REFS‑1]. Formyl ciprofloxacin, by contrast, retains activity against Escherichia coli and Klebsiella pneumoniae in the range of norfloxacin [REFS‑2]. This distinction in antibacterial residual activity affects the choice of reference standard when investigating the contribution of metabolites to overall antimicrobial effect.

Antimicrobial Susceptibility Structure‑Activity Relationship Metabolite Pharmacology

LC‑MS/MS Quantitation Parameters: Oxociprofloxacin vs. Ciprofloxacin and Other Metabolites in Plasma

The validated LC‑MS/MS method reported by Šíma et al. [REFS‑1] achieved identical limits of detection (LOD) and quantification (LOQ) for oxociprofloxacin, desethylene ciprofloxacin, and formyl ciprofloxacin in human plasma: LOD = 0.9 ng/mL, LOQ = 3.0 ng/mL. In contrast, the parent drug ciprofloxacin required a substantially higher LOD of 9.0 ng/mL and LOQ of 30 ng/mL. The critical procurement‑relevant parameter is not differential sensitivity among the metabolites, but rather the requirement for a metabolite‑specific transition (m/z 346.1 → 217.0) and the necessity of using an isotopically labeled internal standard (ciprofloxacin‑d8) to ensure accurate quantitation. The oxociprofloxacin MS/MS parameters include a collision energy of 41 V and a fragmentor voltage of 112 V, which differ from desethylene ciprofloxacin (CE 13 V, Fragmentor 86 V) and formyl ciprofloxacin (CE 17 V, Fragmentor 128 V) [REFS‑1].

Bioanalytical Method Validation LC‑MS/MS Metabolite Quantitation

Oxo-ciprofloxacin: Priority Research and Industrial Application Scenarios Based on Verified Quantitative Evidence


Pharmacokinetic and Pharmacogenetic Studies Requiring Metabolite-Resolved Exposure Quantitation

In population pharmacokinetic modeling of ciprofloxacin, accurately partitioning total fluoroquinolone exposure into parent and individual metabolite components is essential. The quantitative AUC₁₂ and metabolite‑parent ratio data from Šíma et al. [REFS‑1] demonstrate that oxociprofloxacin achieves a median ratio of 5.91%, which is statistically distinguishable from formyl ciprofloxacin (4.08%). Procurement of authenticated oxociprofloxacin standard as a discrete calibrator is required for building valid NONMEM or Monolix models that incorporate metabolite compartments, particularly in critically ill populations where altered metabolism affects drug exposure. Moreover, the sex‑specific ratio difference (males 9.14% vs. females 3.42%, p = 0.0043) makes oxociprofloxacin the metabolite of choice for pharmacogenetic studies investigating sex‑gene interactions in CYP1A2 and ABCB1 pathways [REFS‑2].

Urinary Excretion and Renal Clearance Studies of Fluoroquinolone Antibiotics

Oxociprofloxacin is the quantitatively dominant identifiable metabolite in human urine following ciprofloxacin administration, accounting for approximately 7–8% of the total dose [REFS‑1]. For mass‑balance studies, renal impairment trials, or drug‑drug interaction investigations involving tubular secretion inhibitors (e.g., probenecid), the authentic oxociprofloxacin standard is indispensable. Its unique MS/MS transition (m/z 346.1 → 217.0) and collision energy (41 V) differentiate it from co‑eluting urinary metabolites, and its validated LOQ of 3.0 ng/mL in plasma [REFS‑2] translates to suitable sensitivity for urinary dilution‑corrected assays. Using sulfociprofloxacin or desethylene ciprofloxacin as substitutes would miss the principal urinary metabolite signal and compromise study conclusions.

Bioanalytical Method Development and Cross‑Validation of Ciprofloxacin Metabolite Panels

When developing or transferring validated LC‑MS/MS methods for therapeutic drug monitoring or clinical trial bioanalysis of ciprofloxacin, each metabolite requires its own primary reference standard to establish selectivity and linearity. The MS/MS fragmentation parameters for oxociprofloxacin (precursor 346.1, product 217.0, CE 41 V) are distinct from those of desethylene ciprofloxacin (CE 13 V) and formyl ciprofloxacin (CE 17 V), as documented in the validated method of Šíma et al. [REFS‑1]. Laboratories that substitute a different metabolite as a surrogate calibrant for oxociprofloxacin will produce method validation failures due to inaccurate ion ratio confirmation and retention time identification criteria. Purchasing the individual oxociprofloxacin standard (≥96% purity) from a qualified vendor [REFS‑2] ensures method specificity and regulatory defensibility.

Pharmacologically Active Metabolite Profiling for Antimicrobial Efficacy Studies

Although oxociprofloxacin is less active than ciprofloxacin and norfloxacin, the distinction between metabolites with residual antibacterial activity (formyl ciprofloxacin, in the range of norfloxacin) and those with minimal activity (oxociprofloxacin) is critical for interpreting in vivo pharmacodynamic endpoints [REFS‑1]. In studies designed to correlate plasma or tissue metabolite concentrations with bacterial kill curves or MIC values, the research team must procure each metabolite individually to avoid conflating pharmacologically active species with inactive ones. Oxociprofloxacin's rank‑order placement below ciprofloxacin and norfloxacin [REFS‑1] means that its contribution to overall antimicrobial effect is minimal; this negative control property is scientifically valuable when the study hypothesis requires demonstrating that efficacy is driven solely by the parent compound.

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